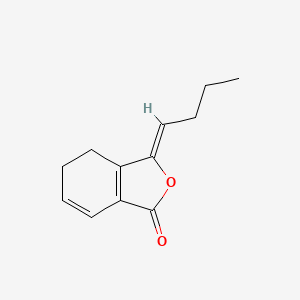

Ligustilide

Vue d'ensemble

Description

Le ligustilide est un composé chimique naturel appartenant à la classe des dihydrophthalides. Il se trouve principalement dans le céleri sauvage (Apium graveolens) et l'angélique chinoise (Angelica sinensis), entre autres plantes . Le this compound est connu pour ses effets pharmacologiques potentiels, notamment ses propriétés anti-inflammatoires et neuroprotectrices .

Applications De Recherche Scientifique

Ligustilide has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Ligustilide, a major bioactive component found in various medicinal plants, primarily targets the TRPA1 , PPARγ , and NF-κB signaling pathways . TRPA1 is a transient receptor potential channel that plays a crucial role in pain and inflammation . PPARγ is a nuclear receptor that regulates genes involved in lipid metabolism, inflammation, and glucose homeostasis . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

this compound exhibits a bimodal sensitivity to TRPA1, acting as a potent activator and also inducing a modest block of mustard oil (MO) activated currents . It inhibits the activation of NF-κB and AP-1 signaling, thus alleviating inflammation . This compound also activates PPARγ, which further inhibits the activation of NF-κB and AP-1 signaling .

Biochemical Pathways

this compound modulates several biochemical pathways. It reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2), inhibits the secretion of cytokines (IL-1α, IL-6, TNF-α), and differentiation factors (GM-CSF) in murine macrophages . It also reduces mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1α, IL-6), chemokines (CCL4/MIP-1β), and pro-inflammatory enzymes (iNOS) .

Pharmacokinetics

this compound exhibits poor oral bioavailability in rats due to extensive first-pass metabolic reactions . Seven metabolites of this compound have been identified, three of which are unequivocally characterized as butylidenephthalide, senkyunolide I, and senkyunolide H .

Result of Action

this compound diminishes the extent of the inflammatory response measured by the production of different mediators or metabolites (NO, PGE2, interleukins, cytokines, chemokines) . It also exhibits a wide range of pharmacological properties, including anti-inflammatory, neuroprotective , and vasodilatory effects .

Action Environment

The action of this compound may be influenced by environmental factors. For instance, its aromatization to dehydrothis compound (DH-Lig), which occurs during aging of its botanical sources, enhances TRPA1 inhibition and reduces activation . Furthermore, this compound is a volatile compound found in the essential oil of various herb roots, and the oil is obtained by distillation or supercritical CO2 extraction of the dried root .

Analyse Biochimique

Biochemical Properties

Ligustilide has been found to interact with several enzymes and proteins. For instance, it targets Prostaglandin-Endoperoxide Synthase 2 (PTGS2) to regulate the Bone Morphogenetic Protein/Smad Pathway . This interaction plays a crucial role in osteogenesis, the process of bone formation .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. In osteoporosis models, it has been found to inhibit osteoclastogenesis (the formation of osteoclasts, cells that break down bone) and promote osteogenesis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it enhances the expression of PTGS2, Bone Morphogenetic Protein 2 (BMP2), and Smad4 in bone tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to increase serum estrogen levels and uterine weight in ovariectomy-treated rats

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to significantly increase bone mineral density, trabecular number, and trabecular bone volume/tissue volume at certain dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PTGS2 and impacts metabolic flux and metabolite levels .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le ligustilide peut être synthétisé par diverses méthodes. Une approche courante implique l'extraction d'Angelica sinensis en utilisant du solvant de ligroïne à température normale. L'extrait de ligroïne est ensuite condensé et traité davantage en utilisant des techniques de phase liquide à haut rendement pour obtenir du Z-ligustilide de haute pureté .

Méthodes de production industrielle

La production industrielle de this compound implique souvent l'extraction d'huiles essentielles des racines de plantes comme l'angélique chinoise. L'huile est obtenue par distillation ou extraction au CO2 supercritique de la racine séchée . Cette méthode garantit la préservation des composés volatils, y compris le this compound.

Analyse Des Réactions Chimiques

Types de réactions

Le ligustilide subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent convertir le this compound en d'autres dérivés de phtalide.

Substitution : Le this compound peut participer à des réactions de substitution, en particulier avec des réactifs électrophiles.

Réactifs et conditions courantes

Oxydation : L'oxygène triplet est couramment utilisé pour l'oxydation du this compound dans des conditions douces sans catalyseur.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés pour la réduction du this compound.

Substitution : Des réactifs électrophiles comme l'huile de moutarde peuvent réagir avec le this compound.

Principaux produits

Oxydation : Déhydrothis compound

Réduction : Divers dérivés de phtalide

Substitution : Composés de this compound modifiés avec des activités biologiques modifiées

Applications de recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

Le this compound exerce ses effets par le biais de multiples mécanismes :

Anti-inflammatoire : Le this compound agit comme une prostaglandine anti-inflammatoire, modulant les réponses inflammatoires dépendantes des cytokines et des chimiokines.

Modulation des canaux ioniques : Il active les canaux ioniques TRPA1, contribuant à ses effets pharmacologiques.

Neuroprotection : Le this compound favorise la neuroprotection en inhibant les voies inflammatoires et en améliorant l'angiogenèse.

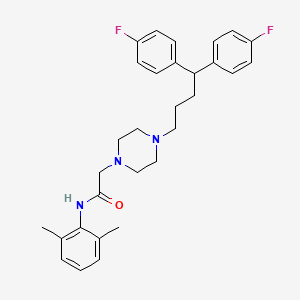

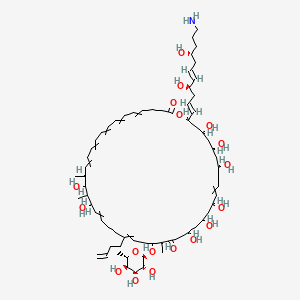

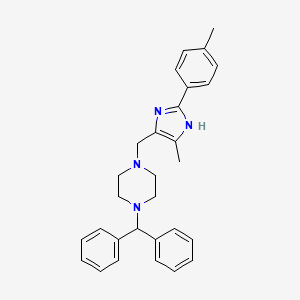

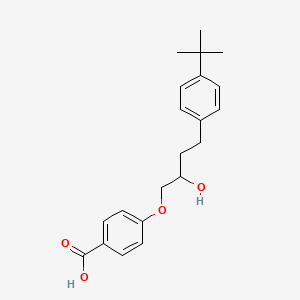

Comparaison Avec Des Composés Similaires

Le ligustilide est unique parmi les composés similaires en raison de son profil pharmacologique polyvalent. Les composés similaires comprennent :

Déhydrothis compound : Une forme oxydée du this compound avec des activités biologiques différentes.

Phtalides : Une classe de composés ayant des structures similaires mais des effets biologiques variables.

Prostaglandines anti-inflammatoires : Des composés comme la 15-désoxy-Δ12,14-prostaglandine J2 partagent des propriétés anti-inflammatoires similaires avec le this compound.

Le this compound se distingue par sa capacité à moduler plusieurs voies biologiques, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques.

Propriétés

IUPAC Name |

(3Z)-3-butylidene-4,5-dihydro-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVQXVFMNOFTMU-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C=CCC2)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C(C=CCC2)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4431-01-0, 81944-09-4 | |

| Record name | Ligustilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ligustilide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081944094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | z-ligustilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4431-01-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIGUSTILIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10HE68JD06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

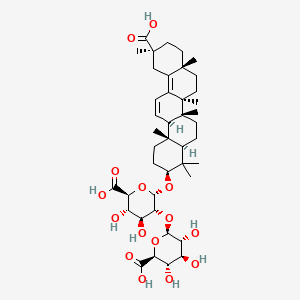

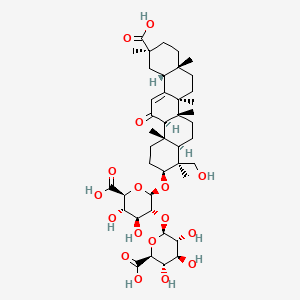

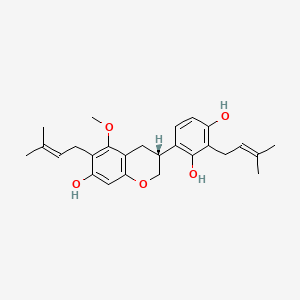

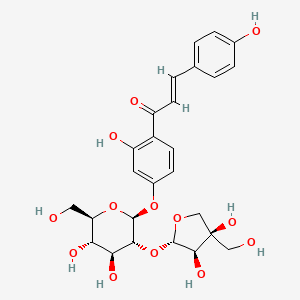

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.